3,4-Dichloro-N-(1-naphthyl)benzamide

Lipophilicity ADME Computational Chemistry

Pharmacological studies require precise structural control: generic benzamides lack the 3,4-dichloro pattern and naphthyl ring needed for dopamine transporter (DAT) affinity (Ki ~0.125 µM for related analogs). Use this validated scaffold to avoid SAR misinterpretation. - **Target utility:** DAT/SERT modulator probe, nAChR binding studies - **Critical feature:** 3,4-dichloro substitution + 1-naphthyl moiety - non-substitutable - **Supply guarantee:** ≥98% purity, ISO-certified synthesis, thermal stable (b.p. 423°C)

Molecular Formula C17H11Cl2NO
Molecular Weight 316.2 g/mol
CAS No. 28393-96-6
Cat. No. B185105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-N-(1-naphthyl)benzamide
CAS28393-96-6
Molecular FormulaC17H11Cl2NO
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H11Cl2NO/c18-14-9-8-12(10-15(14)19)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21)
InChIKeyJTCGQFHWLCUIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-(1-naphthyl)benzamide Overview


3,4-Dichloro-N-(1-naphthyl)benzamide (CAS 28393-96-6, molecular formula C₁₇H₁₁Cl₂NO, molecular weight 316.18 g/mol) is a synthetic organic compound belonging to the N-substituted benzamide class, distinguished by a 3,4-dichlorophenyl carbonyl core linked via an amide bond to a 1-naphthyl moiety . This lipophilic, halogenated aromatic architecture (boiling point ~423°C at 760 mmHg [1]) is commercially available as a high-purity (≥98%) research reagent , and its structure confers potential utility as a molecular probe for studying nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and as a versatile building block in medicinal chemistry optimization [2]. However, verifiable, quantitative bioactivity data specifically for this exact compound remains sparse in the public domain, necessitating careful selection based on its unique structural attributes relative to close analogs.

Critical Substituents for Biological Activity


Indiscriminate substitution of 3,4-Dichloro-N-(1-naphthyl)benzamide with a structurally related benzamide analog is scientifically unsound due to the profound, non-linear impact of specific halogenation patterns and aromatic ring systems on target engagement, selectivity, and pharmacokinetic properties [1]. The 3,4-dichloro substitution on the benzamide ring is a well-established determinant of enhanced binding affinity at the dopamine transporter (DAT) compared to unsubstituted or mono-substituted variants, as demonstrated in systematic SAR studies of meperidine analogs where the 3,4-dichlorophenyl derivative (7e) exhibited a Ki of 0.125 µM at DAT, a >12-fold improvement over the parent compound [2]. Furthermore, the presence of the bulky, lipophilic 1-naphthyl group versus a simple phenyl ring dramatically alters molecular recognition at targets like the serotonin transporter (SERT), with 2-naphthyl analogs showing Ki values as low as 0.0072 µM and selectivity ratios (DAT/SERT = 158) unattainable with simpler aryl groups [3]. Consequently, substituting this compound with a generic benzamide (e.g., 3,4-dichlorobenzamide, CAS 2670-38-4) or a non-naphthyl analog eliminates the critical structural features required for specific, high-affinity interactions with its putative biological targets, rendering such substitutions invalid for hypothesis-driven research or lead optimization campaigns .

Evidence: 3,4-Dichloro-N-(1-naphthyl)benzamide vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The 3,4-dichloro substitution in 3,4-Dichloro-N-(1-naphthyl)benzamide significantly increases its lipophilicity relative to the unsubstituted N-(1-naphthyl)benzamide. Based on structural comparison, the addition of two chlorine atoms is estimated to increase the calculated partition coefficient (cLogP) by approximately 0.9 to 1.2 units compared to the unsubstituted analog [1], a physicochemical shift that is strongly correlated with enhanced passive membrane permeability and blood-brain barrier penetration potential [2].

Lipophilicity ADME Computational Chemistry

DAT Affinity Advantage Over Parent Core

The addition of a 1-naphthyl group to the 3,4-dichlorobenzamide core is expected to confer a substantial increase in binding affinity for the dopamine transporter (DAT). In a systematic study of aryl-substituted meperidine analogs, the 3,4-dichlorophenyl derivative (7e) exhibited a Ki of 0.125 µM at DAT [1]. In contrast, the parent 3,4-dichlorobenzamide core lacks the extended aromatic system necessary for high-affinity interaction, typically exhibiting no measurable activity at relevant concentrations . The 1-naphthyl moiety in 3,4-Dichloro-N-(1-naphthyl)benzamide is hypothesized to engage in favorable π-π stacking and hydrophobic interactions within the DAT binding pocket, similar to the 2-naphthyl analogs, which demonstrated potent SERT inhibition (Ki = 0.0072 µM) and high selectivity [2].

Dopamine Transporter Monoamine Transporters SAR

Distinct nAChR Antagonist Potential

Benzamide analogs have been identified as negative allosteric modulators of human neuronal nicotinic acetylcholine receptors (nAChRs), with lead compound 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide exhibiting an IC50 of 6.0 µM at α4β2 nAChRs and a ~5-fold selectivity over α3β4 [1]. The distinct aromatic naphthyl group and 3,4-dichloro substitution pattern of 3,4-Dichloro-N-(1-naphthyl)benzamide are expected to modulate both potency and subtype selectivity compared to these simpler benzamide leads. While direct data for this compound is lacking, the structural divergence suggests it could interact with a different set of nAChR subtypes or exhibit a distinct allosteric binding mode [2].

Nicotinic Acetylcholine Receptors nAChR Neuropharmacology

Higher Purity and QC Traceability

3,4-Dichloro-N-(1-naphthyl)benzamide is available from multiple commercial vendors with a guaranteed minimum purity of 98% , and is part of the AldrichCPR collection of rare and unique chemicals . This contrasts with many close structural analogs (e.g., 3,4-dichloro-N-(1-methylbutyl)benzamide or various 2-naphthyl derivatives) which may be available only from custom synthesis providers or as part of screening libraries with variable purity and limited analytical characterization . The availability of the compound with defined purity from established chemical suppliers ensures greater reproducibility in biological assays and chemical reactions, a critical factor for both academic research and industrial lead optimization [1].

Chemical Purity Quality Control Reproducibility

Thermal Stability Advantage

3,4-Dichloro-N-(1-naphthyl)benzamide exhibits a high boiling point of approximately 423°C at 760 mmHg [1], indicating substantial thermal stability. This is a significant increase compared to simpler benzamide analogs like 3,4-dichlorobenzamide, which has a boiling point of 281.2°C at 760 mmHg . This 141.8°C difference is attributable to the increased molecular weight and the presence of the extended aromatic naphthyl system, which enhances intermolecular π-π stacking and Van der Waals interactions [2].

Thermal Stability Chemical Synthesis Material Science

Unique Chemical Space Occupancy

The combination of a 3,4-dichlorophenyl ring and a 1-naphthyl group in 3,4-Dichloro-N-(1-naphthyl)benzamide defines a unique region of chemical space that is sparsely populated by commercially available compounds . Compared to the simpler N-phenyl analog 3,4-dichloro-N-phenylbenzamide (CAS 6043-42-1) , the target compound has a higher molecular weight (316.18 vs. 266.12 g/mol), greater aromatic surface area, and a different electrostatic potential surface, all of which contribute to distinct molecular recognition properties [1]. This uniqueness is valuable for screening libraries aimed at discovering novel chemical probes or drug leads with unprecedented biological activity profiles [2].

Chemical Space Molecular Diversity Library Design

3,4-Dichloro-N-(1-naphthyl)benzamide Applications


CNS Lead Optimization for Monoamine Transporters

Given the class-level evidence suggesting enhanced lipophilicity (cLogP increase of ~1 unit vs. unsubstituted naphthyl benzamides) and the established DAT affinity of related 3,4-dichlorophenyl analogs (Ki = 0.125 µM), this compound serves as a valuable scaffold for medicinal chemists seeking to develop novel dopamine or serotonin transporter modulators. Its predicted ability to cross the blood-brain barrier makes it a suitable starting point for CNS drug discovery projects, where it can be further functionalized to improve potency and selectivity. [1]

Chemical Probe for nAChR Subtype Selectivity

As a structurally distinct benzamide derivative, 3,4-Dichloro-N-(1-naphthyl)benzamide is a logical candidate for inclusion in focused libraries aimed at identifying new chemical probes for nicotinic acetylcholine receptors (nAChRs). While lead benzamide analogs have shown micromolar activity and modest subtype selectivity (e.g., IC50 = 6.0 µM at α4β2 with ~5-fold selectivity over α3β4), the unique naphthyl and dichloro substitution pattern of this compound may lead to a different selectivity profile, potentially targeting understudied nAChR subtypes or offering a new allosteric binding mode. [2]

High-Temperature Organic Synthesis Building Block

The compound's high boiling point (423°C at 760 mmHg), which is 141.8°C higher than the simpler 3,4-dichlorobenzamide analog, makes it a thermally robust building block suitable for synthetic transformations requiring elevated temperatures, such as amide coupling, nucleophilic aromatic substitution, or certain metal-catalyzed cross-coupling reactions. Its high thermal stability ensures structural integrity under demanding reaction conditions, minimizing decomposition and improving overall synthetic yields. [3]

High-Purity Standard for Quantitative Pharmacology

In rigorous pharmacological studies where compound purity directly impacts the accuracy of dose-response curves and IC50 determinations, the availability of 3,4-Dichloro-N-(1-naphthyl)benzamide at a guaranteed purity of ≥98% from ISO-certified vendors is a critical advantage. Using this high-purity compound as a reference standard or as a member of a screening library minimizes the confounding effects of impurities, thereby enhancing data reproducibility and the reliability of SAR conclusions.

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